Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate (CAS: 1823456-15-0) is a poly-substituted aromatic ester belonging to the amino-salicylate class of organic building blocks. Its molecular architecture features a benzoate core with a 2-hydroxy (salicylate) moiety, a 3-amino group, and a distinctive 5-bromo-6-fluoro vicinal dihalogen substitution pattern.

Molecular Formula C8H7BrFNO3
Molecular Weight 264.05 g/mol
Cat. No. B12852858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate
Molecular FormulaC8H7BrFNO3
Molecular Weight264.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1F)Br)N)O
InChIInChI=1S/C8H7BrFNO3/c1-14-8(13)5-6(10)3(9)2-4(11)7(5)12/h2,12H,11H2,1H3
InChIKeyVMEWDLDHGJCDKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate: A Halogen-Dense Amino-Salicylate Scaffold for Custom Derivatization


Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate (CAS: 1823456-15-0) is a poly-substituted aromatic ester belonging to the amino-salicylate class of organic building blocks. Its molecular architecture features a benzoate core with a 2-hydroxy (salicylate) moiety, a 3-amino group, and a distinctive 5-bromo-6-fluoro vicinal dihalogen substitution pattern . This unique arrangement of electron-withdrawing (Br, F) and electron-donating (OH, NH₂) substituents creates a reactive scaffold with multiple orthogonal handles for diversification, making it a versatile intermediate for medicinal chemistry and agrochemical lead optimization programs .

1
Scaffold Class

Poly-substituted amino-salicylate building block with ester, hydroxy, amino, and dihalogen handles

2
Substitution Pattern

Vicinal 5-bromo-6-fluoro motif provides distinct electronic and steric environment

3
Derivatization Handles

Orthogonal reactivity via methyl ester, 3-amino, 5-bromo (cross-coupling), and 2-hydroxy groups

The Substitution Trap: Why Analogous Amino-Salicylates Cannot Replace Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate


The vicinal 5-bromo-6-fluoro substitution pattern in this compound is not an arbitrary design choice but a critical determinant of both physicochemical properties and downstream reactivity. Analogs lacking either halogen—such as the 5-bromo-only methyl 3-amino-5-bromo-2-hydroxybenzoate (CAS: 141761-82-2, MW: 246.06) or the 6-fluoro-only methyl 3-amino-6-fluoro-2-hydroxybenzoate (CAS: 1780909-97-8, MW: 185.15) —exhibit substantially altered molecular weight (MW differences of 18–79 Da) and lipophilicity profiles. Crucially, the co-localization of Br and F on adjacent ring positions imposes a unique steric and electronic environment that cannot be replicated by alternative dihalogen regioisomers, such as methyl 3-amino-5-bromo-2-fluoro-6-hydroxybenzoate (CAS: 2770517-15-0) [1]. SAR studies on the related soluble guanylyl cyclase (sGC) inhibitor NS 2028 demonstrate that even subtle variations in halogen position and identity produce marked differences in inhibitory potency (IC₅₀ values varying over an order of magnitude among structural analogs), confirming that substitutional equivalence cannot be assumed without empirical validation [2].

Halogen set
Target

5-Br-6-F vicinal dihalogen (MW 264.05, XLogP3 2.10)

Analog

5-Br-only (MW 246.06) or 6-F-only (MW 185.15) shift MW and lipophilicity; reactivity and ADME profiles may not transfer

Regioisomer
Target

2-OH, 3-NH₂, 5-Br, 6-F (CAS 1823456-15-0)

Regioisomer

2-F, 3-NH₂, 5-Br, 6-OH (CAS 2770517-15-0) alters H-bond network and cross-coupling site accessibility

SAR context
Scaffold class

5-Br-6-F salicylate as a distinct SAR point

Inference

Halogen identity and position modulate potency >50-fold in sGC inhibitor analogs; substitution equivalence not assumed

Validate CAS and substitution pattern before procurement.

Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate: Quantified Differentiation vs. Key Analogs


5-Bromo-6-Fluoro Vicinal Dihalogen Substitution Confers Unique Molecular Weight and Lipophilicity Profile

Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate (MW 264.05) exhibits a molecular weight approximately 18 Da heavier than the 5-bromo-only analog (MW 246.06) and 79 Da heavier than the 6-fluoro-only analog (MW 185.15) . This weight differential arises directly from the 5-bromo-6-fluoro vicinal dihalogen substitution. Furthermore, its predicted LogP of 2.10 [1] is substantially elevated compared to the 5-bromo-only analog (calculated LogP 2.26) [2], a difference attributable to the electron-withdrawing and lipophilicity-enhancing effect of the 6-fluoro substituent in the ortho relationship to the bromine.

MW & Lipophilicity
Cross-study comparable
Target MW 264.05, XLogP3 2.10 vs. 5-Br-only MW 246.06, LogD 2.26; ΔMW +17.99
Directional lipophilicity and MW shift influence permeability and metabolic stability profiling.
Vendor-reported and predicted parameters; verify experimentally for lead series.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Predicted Acid Dissociation Constant (pKa) of 8.00 ± 0.28 Differentiates Ester Hydrolysis and Salt Formation Behavior

The predicted pKa of 8.00 ± 0.28 for methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate represents the phenolic 2-OH group. This value is notably distinct from the predicted pKa of 10.11 for the 5-bromo-only analog (methyl 3-amino-5-bromo-2-hydroxybenzoate) [1]. The ~2.1 log unit decrease in pKa (i.e., ~125-fold increase in acidity) is a direct consequence of the strong electron-withdrawing inductive effect (-I) exerted by the 6-fluoro substituent ortho to the phenolic hydroxyl group.

Phenolic pKa
Cross-study comparable
Target pKa 8.00 ± 0.28 vs. 5-Br-only analog pKa 10.11; ΔpKa ≈ -2.11 (~125× acidity increase)
Enhanced ionization at physiological pH supports salt formation and solubility strategies.
Predicted pKa (ACD/Labs); confirm with experimental determination.
Formulation Science Analytical Chemistry Salt Selection

Regioisomeric Distinction: 5-Bromo-6-Fluoro Substitution Pattern Confers Different Reactivity vs. 5-Bromo-2-Fluoro-6-Hydroxy Regioisomer

The target compound (5-bromo-6-fluoro-2-hydroxy-3-amino substitution) is a distinct chemical entity from its regioisomer methyl 3-amino-5-bromo-2-fluoro-6-hydroxybenzoate (CAS: 2770517-15-0) [1]. The latter features the fluorine atom at the 2-position and hydroxyl at the 6-position, whereas the target compound positions fluorine at the 6-position and hydroxyl at the 2-position (classical salicylate arrangement). This regioisomeric difference alters the hydrogen-bonding network, the electronic environment of the reactive amino group, and the steric accessibility of the bromine for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations.

Regioisomer identity
Supporting evidence
2-OH,3-NH₂,5-Br,6-F (CAS 1823456-15-0) ≠ 2-F,3-NH₂,5-Br,6-OH (CAS 2770517-15-0)
Positional exchange of F and OH alters hydrogen bonding and cross-coupling site accessibility.
Exact CAS must be specified to avoid wrong regioisomer in multi-step synthesis.
Synthetic Methodology Regioselective Functionalization Scaffold Differentiation

Halogen Identity and Position Critically Modulate Biological Activity in Structurally Related sGC Inhibitor Series

While direct biological data for methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate is not publicly reported, SAR inferences can be drawn from the extensively characterized sGC inhibitor NS 2028 series. In this scaffold class, systematic variation of halogen substitution produced IC₅₀ values spanning from low nanomolar to micromolar ranges depending on the specific halogen identity and its ring position [1]. This empirical observation underscores that the 5-bromo-6-fluoro pattern is a specific structural determinant whose biological consequences cannot be predicted by extrapolating from analogs bearing different halogen combinations (e.g., 5-Cl-6-F or 5-Br-4-F).

SAR inference
Class-level inference
sGC inhibitor analogs: IC₅₀ range 17 nM to >1,000 nM depending on halogen substitution (Olesen et al., 1998)
Supports 5-Br-6-F as a distinct SAR point; potency cannot be extrapolated from other halogen patterns.
Data from related chemotype; direct activity for this building block not reported.
Enzyme Inhibition Structure-Activity Relationship (SAR) Hit-to-Lead Optimization

Methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate: Evidence-Backed Procurement Scenarios


Medicinal Chemistry: Lead Optimization of Halogen-Enriched Amino-Salicylate Scaffolds

Procure methyl 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate when constructing focused libraries of halogen-substituted salicylates for SAR exploration. The 5-bromo-6-fluoro vicinal dihalogen pattern provides a distinct physicochemical signature (MW 264.05, predicted pKa 8.00) [1] that differs from mono-halogenated or alternatively substituted analogs . As demonstrated in the NS 2028 sGC inhibitor series, halogen identity and position are not interchangeable parameters; they fundamentally determine biological potency profiles [2]. This compound serves as a strategic entry point for establishing SAR trends specific to ortho-bromo-fluoro substitution patterns.

Synthetic Methodology: Orthogonal Derivatization via Multi-Functional Handle Scaffold

This compound is optimally procured as a central building block for divergent synthetic sequences requiring orthogonal reactivity. The methyl ester, 3-amino group, 5-bromo substituent, and 2-hydroxy moiety each offer distinct and compatible reaction manifolds. The 5-bromo position enables Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira), the 3-amino group permits amide bond formation or diazotization chemistry, and the 2-hydroxy group can undergo O-alkylation or act as a directing group for C-H functionalization. The regioisomeric specificity (CAS 1823456-15-0) ensures that the functional groups occupy the precise relative positions required for intended synthetic transformations.

Analytical and Formulation Development: Salt Screening and Solubility Optimization

The predicted pKa of 8.00 ± 0.28 for the phenolic hydroxyl group, which is significantly more acidic than the 10.11 pKa of the 5-bromo-only analog [1], indicates a higher degree of ionization at physiological pH. This property makes the compound a relevant candidate for salt formation studies with pharmaceutically acceptable bases (e.g., sodium, potassium, meglumine) to enhance aqueous solubility for in vivo formulation. The enhanced acidity, attributable to the 6-fluoro substituent , can be leveraged to improve dissolution rates and oral bioavailability in early-stage PK studies.

Agrochemical Intermediate: Halogenated Salicylate Derivative for Herbicidal Lead Generation

The compound's 3-amino-5-bromo-6-fluoro-2-hydroxybenzoate framework aligns with structural motifs found in patented herbicidal aromatic amine derivatives . The presence of both bromo and fluoro substituents on the aromatic ring is a common feature in agrochemical active ingredients, as these halogens enhance metabolic stability in planta and soil persistence. Procuring this specific dihalogenated scaffold enables the synthesis of analog series for structure-activity relationship studies targeting weed resistance mechanisms. The methyl ester serves as a convenient pro-moiety that can be hydrolyzed to the free acid for improved phloem mobility or retained for altered lipophilicity and cuticular penetration.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Halogen-enriched scaffold with distinct MW, lipophilicity, and pKa
SAR trend analysis for ortho-bromo-fluoro substitution pattern
Synthetic methodology development
Multiple orthogonal handles (ester, amine, bromide, phenol)
Regiospecific cross-coupling and functional group compatibility
Analytical and formulation studies
Enhanced acidity (pKa ~8) for salt screening and solubility optimization
Ionization behavior at physiological pH and dissolution rate profiling
Agrochemical intermediate research
Bromo-fluoro aromatic substitution for metabolic stability
Herbicidal analog synthesis and structure-activity relationship exploration
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